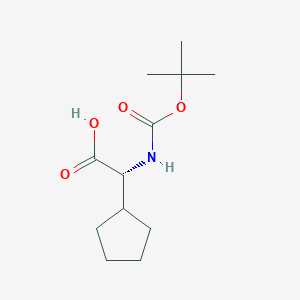

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Description

BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442146 |

Source

|

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156881-63-9 |

Source

|

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid

CAS Number: 156881-63-9

This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative crucial for the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Concepts: Structure and Properties

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-D-Cyclopentylglycine (Boc-D-Cpg-OH), is a chiral building block used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, allowing for controlled, stepwise peptide chain elongation. The cyclopentyl side chain imparts unique conformational constraints on the resulting peptide, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[1]

Incorporating bulky, non-natural amino acids like cyclopentylglycine can significantly impact the proteolytic resistance of peptides, a critical factor in drug design.[2] The cyclopentyl moiety can act as a proline bioisostere, influencing the peptide backbone conformation and potentially mimicking natural peptide structures with greater stability.[3]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 156881-63-9 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol [4] |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg[4] |

| Storage Temperature | 4°C[4] |

Experimental Protocols

Enantioselective Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this exact compound is not readily found in the searched literature, the general approach for the enantioselective synthesis of α-amino acids with a quaternary carbon center, such as this one, often involves methods like asymmetric transfer hydrogenation or the use of chiral auxiliaries. One potential route could be adapted from the synthesis of similar cyclopentene-based amino acids, which utilize a sequential "one-pot" procedure involving an enantioselective spirocyclization followed by acidic azlactone opening.[5] This approach has been shown to produce amino acid derivatives with high enantioselectivity.[5]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Boc-D-Cpg-OH

The incorporation of Boc-D-Cpg-OH into a peptide sequence generally follows the standard protocols for Boc-based solid-phase peptide synthesis. The following is a generalized workflow.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Methodologies:

-

Resin Preparation: The synthesis begins with a suitable solid support, such as Merrifield or PAM resin, which is swelled in an appropriate solvent like dichloromethane (DCM).[6]

-

First Amino Acid Attachment: The C-terminal amino acid is attached to the resin. For chloromethylated resins, the cesium salt of the Boc-amino acid is often used to minimize racemization.[6]

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[6][7] This exposes the free amine for the next coupling step.

-

Neutralization: The protonated amine is neutralized with a base, commonly diisopropylethylamine (DIEA), in a solvent like N,N-dimethylformamide (DMF).[8]

-

Amino Acid Coupling: The incoming amino acid, in this case, Boc-D-Cpg-OH, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU.[7] The activated amino acid is then added to the resin to form the peptide bond.

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[7][8]

-

Peptide Chain Elongation: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[6][7]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid into peptides is a strategy employed to develop drug candidates with improved therapeutic properties. The cyclopentyl side chain can enhance the stability and bioavailability of peptides.[1] This is particularly relevant in the development of therapeutics targeting various biological pathways where precise molecular interactions are crucial, such as in neuropharmacology and oncology.[1]

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways directly modulated by peptides containing this amino acid are proprietary to drug discovery programs, a hypothetical representation of how such a modified peptide could act as a receptor antagonist is shown below.

Caption: Hypothetical mechanism of a modified peptide as a receptor antagonist.

This diagram illustrates how a peptide containing (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid might block the binding of an endogenous ligand to its receptor, thereby inhibiting a downstream signaling cascade and cellular response. The conformational rigidity imparted by the cyclopentyl group can be key to achieving high-affinity and selective binding to the target receptor.

References

- 1. Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]

- 5. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid molecular weight

An In-Depth Technical Guide on (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-natural amino acid derivative commonly used in peptide synthesis and drug discovery.

Chemical Properties and Identification

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-D-Cyclopentylglycine, is a derivative of the amino acid glycine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which is crucial for controlled peptide synthesis.

Data Presentation: Key Molecular Information

| Identifier | Value | Reference |

| Molecular Weight | 243.30 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3] |

| CAS Number | 156881-63-9 | [1][3] |

| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)-2-cyclopentylacetic acid | |

| Synonyms | Boc-D-Cyclopentylglycine, N-tert-Butoxycarbonyl-D-Cyclopentylglycine | [3] |

Experimental Protocols: Synthesis Overview

The synthesis of Boc-protected amino acids like (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The following is a generalized protocol for this type of reaction.

Protocol: Boc Protection of an Amino Acid

-

Dissolution: The starting amino acid, (R)-2-amino-2-cyclopentylacetic acid, is dissolved in a suitable solvent mixture, such as dioxane and water.

-

Basification: A base, typically sodium hydroxide, is added to the solution to deprotonate the amino group, making it nucleophilic. The pH is carefully monitored and maintained in the alkaline range.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate, dissolved in a solvent like dioxane, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: Once the reaction is complete, the solvent is often removed under reduced pressure. The aqueous residue is then acidified, for example with citric acid or cold 1M HCl, to a pH of approximately 2-3.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over a drying agent like anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Role in Peptide Synthesis

This compound is a building block in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and proteomics research. The Boc protecting group prevents the amine from forming unwanted side reactions during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of using a Boc-protected amino acid in one cycle of SPPS.

Caption: Workflow of one cycle in Solid-Phase Peptide Synthesis.

Conceptual Signaling Pathway Involvement

While (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a synthetic building block, the peptides created from it may be designed to interact with biological signaling pathways. For instance, a peptide incorporating this non-natural amino acid could be an inhibitor or modulator of a protein-protein interaction (PPI).

The diagram below conceptualizes how such a custom peptide could function as an antagonist in a generic signaling pathway.

Caption: Inhibition of a protein-protein interaction by a custom peptide.

References

- 1. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]

- 2. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

This technical guide provides a comprehensive overview of (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative crucial for research and development in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications, with a focus on its role as a chiral building block in modern medicinal chemistry.

Chemical Structure and Physicochemical Properties

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as N-tert-Butoxycarbonyl-D-Cyclopentylglycine, is a synthetic amino acid derivative.[1] The molecule features a cyclopentyl group attached to the alpha-carbon, which imparts specific conformational constraints. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under mild acidic conditions.[2] The presence of a chiral center at the alpha-carbon makes it a valuable component for creating stereospecific pharmaceuticals.

Below is a diagram illustrating the two-dimensional chemical structure of the molecule.

Data Presentation

The key identifiers and physicochemical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are summarized in the table below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | (2R)---INVALID-LINK--ethanoic acid | [3] |

| CAS Number | 156881-63-9 | [4] |

| Molecular Formula | C12H21NO4 | [5] |

| Molecular Weight | 243.30 g/mol | [5] |

| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3][4] |

| InChI Key | WBSJQVRMQOLSAT-SECBINFHSA-N | [3] |

| SMILES | O=C(O)--INVALID-LINK--C1CCCC1 | [4] |

Synthesis and Experimental Protocols

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is typically achieved through the N-protection of the corresponding free amino acid, (R)-2-amino-2-cyclopentylacetic acid. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is generally high-yielding and chemoselective for the amino group.[2]

The diagram below illustrates the general synthetic pathway.

Experimental Protocol: N-Boc Protection

The following is a generalized experimental protocol for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid. This protocol is based on standard procedures for the Boc protection of amino acids.[6]

Materials:

-

(R)-2-amino-2-cyclopentylacetic acid (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

-

Triethylamine (Et₃N, 1.5 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

5% aqueous citric acid solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the (R)-2-amino-2-cyclopentylacetic acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[6]

-

To this stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). The mixture should become homogeneous.[6]

-

Dilute the reaction mixture with water.[6]

-

Transfer the mixture to a separatory funnel and wash twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a 5% citric acid solution.[6]

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid can be further purified by recrystallization, typically from a hexane/ethyl acetate mixture, if necessary.[6]

Applications in Drug Development and Peptide Synthesis

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a non-proteinogenic amino acid, which means it is not one of the 20 standard amino acids found in the genetic code.[7] The incorporation of such unnatural amino acids into peptides is a powerful strategy in drug discovery to enhance therapeutic properties.[8]

Key applications include:

-

Enhanced Metabolic Stability: Peptides containing non-natural amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[7]

-

Conformational Constraint: The bulky cyclopentyl side chain can restrict the conformational freedom of a peptide backbone, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Improved Pharmacokinetic Properties: The overall physicochemical properties of a peptide can be fine-tuned by incorporating unnatural amino acids, potentially improving factors like cell permeability and bioavailability.[9]

-

Chiral Building Block: As a single enantiomer, it serves as a crucial starting material for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).[10]

The logical workflow for utilizing this compound in Solid-Phase Peptide Synthesis (SPPS) is depicted below.

Safety and Handling

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

The Globally Harmonized System (GHS) hazard classifications are summarized below.

| Hazard Code | Hazard Statement |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] |

| H335 | May cause respiratory irritation.[5] |

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]

- 4. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]

- 5. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid [myskinrecipes.com]

An In-depth Technical Guide to the Core Chemical Properties of Boc-DL-cyclopentylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-DL-cyclopentylglycine (Boc-DL-cyclopentylglycine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis and medicinal chemistry. The presence of the cyclopentyl side chain enhances its lipophilicity and can impart unique conformational constraints on peptides, potentially leading to increased stability, bioactivity, and improved pharmacokinetic properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential incorporation into peptide chains using standard synthetic methodologies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and conceptual workflows involving Boc-DL-cyclopentylglycine.

Core Chemical and Physical Properties

The fundamental physicochemical properties of Boc-DL-cyclopentylglycine are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][5][6] |

| Molecular Weight | 243.30 g/mol | [1][5][6] |

| Appearance | White to off-white solid/powder | [1][5] |

| Purity | ≥ 99% (HPLC) | [1] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | 393.5 ± 25.0 °C (Predicted) | [5] |

| Flash Point | 191.8 °C | [5] |

| pKa | 4.06 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide (DMF), and methanol.[5] | |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (0-8 °C).[1][5] |

Experimental Protocols

The following protocols are generalized procedures for the application of Boc-protected amino acids, such as Boc-DL-cyclopentylglycine, in peptide synthesis.

Protocol 1: Boc Protection of DL-Cyclopentylglycine

This protocol outlines the procedure for the N-terminal protection of the parent amino acid with a Boc group.

Materials:

-

DL-cyclopentylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-cyclopentylglycine in a 1:1 mixture of dioxane and 1M aqueous NaOH.[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Add a solution of (Boc)₂O in dioxane dropwise to the cooled amino acid solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[4]

-

Concentrate the mixture under reduced pressure to remove the dioxane.[4]

-

Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.[4]

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M HCl.[4]

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate under reduced pressure to yield Boc-DL-cyclopentylglycine.[4]

Protocol 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the cyclical process for incorporating a Boc-protected amino acid onto a solid support resin.

Materials:

-

Appropriate resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-DL-cyclopentylglycine

-

Coupling agent (e.g., HBTU, DCC)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a peptide synthesis vessel for 1-2 hours.[3]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vial, dissolve Boc-DL-cyclopentylglycine (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.[3][7]

-

Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.[3][7]

-

Add the activated amino acid solution to the neutralized peptide-resin.[3][7]

-

Agitate the reaction vessel for 1-4 hours at room temperature.[3]

-

Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.[7]

-

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.[7]

-

Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3]

-

Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizations

Experimental Workflows

The following diagrams illustrate the logical steps in common synthetic procedures involving Boc-protected amino acids.

References

A Technical Guide to Boc-(R)-cyclopentylglycine for Drug Development Professionals

An in-depth examination of the synthesis, analysis, and application of a crucial building block in modern peptide-based therapeutics.

Introduction

Boc-(R)-cyclopentylglycine is a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the bulky cyclopentyl side chain, offer distinct advantages in the design and development of novel peptide-based drugs. This guide provides a comprehensive overview of Boc-(R)-cyclopentylglycine, including its synthesis, analytical characterization, and applications in drug discovery for researchers, scientists, and drug development professionals.

Incorporation of Boc-(R)-cyclopentylglycine into peptide sequences has been shown to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile building block for solid-phase peptide synthesis (SPPS).[2] This document will delve into the technical details of working with this compound, from its synthesis to its integration into potential therapeutic candidates.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-(R)-cyclopentylglycine is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | [3] |

| Synonyms | Boc-D-Cyclopentylglycine, Boc-(R)-2-cyclopentylglycine | [3] |

| CAS Number | 156881-63-9 | [3] |

| Molecular Formula | C12H21NO4 | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | |

| Storage | Store at 2-8 °C |

Synthesis of Boc-(R)-cyclopentylglycine

The synthesis of Boc-(R)-cyclopentylglycine involves two key stages: the enantioselective synthesis of the core amino acid, (R)-cyclopentylglycine, followed by the protection of the alpha-amino group with a Boc moiety.

Enantioselective Synthesis of (R)-cyclopentylglycine

While various methods for the synthesis of non-natural amino acids exist, a common approach for chiral alpha-amino acids is the Strecker synthesis. An asymmetric Strecker reaction using a chiral auxiliary can provide the desired enantiomer.

Experimental Protocol: Asymmetric Strecker Synthesis of (R)-cyclopentylglycine (General Method)

-

Imine Formation: Cyclopentanecarboxaldehyde is reacted with a chiral amine, such as (S)-α-methylbenzylamine, to form the corresponding chiral imine.

-

Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the corresponding α-aminonitrile. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.

-

Hydrolysis and Deprotection: The aminonitrile is subsequently hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, affording the desired (R)-cyclopentylglycine.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric purity.

Boc Protection of (R)-cyclopentylglycine

The final step is the protection of the amino group of (R)-cyclopentylglycine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Boc Protection

-

Dissolution: (R)-cyclopentylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, or tetrahydrofuran (THF) and water.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.

-

Reaction with Boc₂O: A solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product. Purification is achieved by column chromatography or recrystallization to afford pure Boc-(R)-cyclopentylglycine.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemistry of Boc-(R)-cyclopentylglycine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Typical ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| 1.50-1.90 | m | 8H | Cyclopentyl-H |

| ~2.30 | m | 1H | Cyclopentyl-CH |

| ~4.10 | d | 1H | α-CH |

| ~5.10 | d | 1H | NH |

| ~9.80 | br s | 1H | COOH |

Typical ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~25.0, ~29.0 | Cyclopentyl CH₂ |

| ~28.3 | C(CH₃)₃ (Boc) |

| ~42.0 | Cyclopentyl CH |

| ~60.0 | α-C |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~155.0 | C=O (Boc) |

| ~175.0 | C=O (acid) |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of Boc-(R)-cyclopentylglycine and to confirm its enantiomeric excess.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Expected Result: A single major peak corresponding to Boc-(R)-cyclopentylglycine, with purity typically exceeding 97%.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis

-

Column: A suitable chiral stationary phase, such as a cellulose or amylose-based column.

-

Mobile Phase: A mixture of hexanes and isopropanol, with a small amount of a modifier like TFA.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 214 nm

-

Expected Result: Baseline separation of the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess of the (R)-enantiomer.

Applications in Drug Discovery and Peptide Synthesis

Boc-(R)-cyclopentylglycine is a valuable building block in the synthesis of therapeutic peptides and peptidomimetics.[1] Its incorporation can lead to improved pharmacological properties.

Solid-Phase Peptide Synthesis (SPPS)

Boc-(R)-cyclopentylglycine is well-suited for Boc-based SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Experimental Protocol: Incorporation of Boc-(R)-cyclopentylglycine in SPPS

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).

-

Coupling: Boc-(R)-cyclopentylglycine is pre-activated with a coupling reagent, such as HBTU/HOBt, and then added to the resin-bound peptide. The coupling reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Conclusion

Boc-(R)-cyclopentylglycine is a key building block for the development of next-generation peptide therapeutics. Its unique structural properties contribute to enhanced stability and bioavailability of the final drug candidates. This technical guide has provided a comprehensive overview of its synthesis, analytical characterization, and application in solid-phase peptide synthesis. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of peptide-based medicines.

Major Suppliers

A number of chemical suppliers provide Boc-(R)-cyclopentylglycine. Researchers should always request a certificate of analysis to ensure the quality and purity of the material. Some of the known suppliers include:

References

The Architectural Advantage: A Technical Guide to Non-Natural Amino Acids in Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Incorporation of Non-Natural Amino Acids to Engineer Next-Generation Peptide Therapeutics.

This whitepaper provides an in-depth exploration of non-natural amino acids (nnAAs), detailing their classification, strategic application, and the profound impact they have on the pharmacokinetic and pharmacodynamic profiles of synthetic peptides. This guide offers a technical examination of the methods used to incorporate these powerful building blocks, presents quantitative data on their performance-enhancing capabilities, and provides detailed protocols for their synthesis and evaluation.

Introduction: Redefining the Boundaries of Peptide Therapeutics

Peptides represent a highly specific and potent class of therapeutic agents. However, their clinical utility is often hampered by inherent liabilities, including rapid proteolytic degradation and poor bioavailability. The integration of non-natural amino acids into peptide scaffolds has emerged as a transformative strategy to overcome these limitations. By expanding beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to enzymatic cleavage, thereby unlocking the full therapeutic potential of peptide-based drugs.

Classification of Non-Natural Amino Acids

Non-natural amino acids can be broadly categorized based on their structural modifications. The strategic selection of a particular nnAA is dictated by the desired enhancement to the peptide's properties.

Enhancing Peptide Performance: Quantitative Impact

The incorporation of nnAAs can dramatically improve the stability and biological activity of peptides. D-amino acids, for instance, are not recognized by endogenous proteases, leading to a significant increase in the peptide's half-life.

Proteolytic Stability

The substitution of L-amino acids with their D-enantiomers is a highly effective strategy to confer resistance to enzymatic degradation.

| Peptide | Modification | Stability Assessment | Outcome | Reference |

| RDP215 | L-amino acid sequence | Serum Incubation | Subject to degradation | [1] |

| 9D-RDP215 | All L-amino acids replaced with D-isomers | Serum Incubation | Significantly more stable than L-form | [1] |

| L-peptide | L-amino acid sequence | Trypsin Treatment | Susceptible to degradation | [2] |

| D-peptide | Partial D-amino acid substitution | Trypsin Treatment | Highly stable | [2] |

| AD-peptide | All L-amino acids replaced with D-isomers | Trypsin Treatment | Highly stable | [2] |

Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides. This table illustrates the enhanced stability of peptides when L-amino acids are substituted with D-amino acids, rendering them resistant to common proteases.

Receptor Binding and Potency

While enhancing stability, it is crucial that the introduced modifications do not compromise, and ideally enhance, the peptide's affinity for its biological target. Cyclization and the incorporation of conformationally constrained nnAAs can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding and potency.

| Peptide | Receptor Target | Measurement | Value (nM) | Reference |

| α-MSH | MC4R | EC50 | 580 | [3] |

| KB1(GHFRWG;23–28) | MC4R | Ki | 29 | [3] |

Table 2: Receptor Binding Affinity and Potency of a Melanocortin Peptide Analog. This table shows the binding affinity (Ki) and functional potency (EC50) of a native peptide agonist (α-MSH) and a cyclized analog containing the core pharmacophore at the Melanocortin-4 Receptor (MC4R). The lower Ki value of the analog indicates a higher binding affinity.

Synthesis and Incorporation: Experimental Protocols

The primary method for incorporating non-natural amino acids into a growing peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the manual synthesis of a peptide incorporating a non-natural amino acid using Fmoc/tBu strategy.

Materials:

-

Resin (e.g., Rink Amide for C-terminal amides)

-

Fmoc-protected amino acids (natural and non-natural)

-

N,N-dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

-

Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling (Incorporating a Non-Natural Amino Acid): Note: Non-natural amino acids, especially those with bulky side chains or D-configurations, may exhibit slower coupling kinetics. a. In a separate vial, dissolve the Fmoc-protected non-natural amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. For sterically hindered nnAAs, a double coupling (repeating steps 3a-3d) may be necessary to ensure the reaction goes to completion. e. To monitor coupling completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: a. After the coupling reaction, drain the solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum. b. Prepare the cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final product by mass spectrometry.

Case Study: Modulation of a Signaling Pathway

Peptide mimetics containing nnAAs can act as potent and stable agonists or antagonists of cellular receptors. For example, a synthetic agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) crucial for energy homeostasis, can initiate a downstream signaling cascade. The incorporation of a D-amino acid, such as D-Phenylalanine, in the core pharmacophore (His-D-Phe -Arg-Trp) enhances the peptide's stability and potency.[3]

Upon binding of the nnAA-containing agonist, the MC4R activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5][6] Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in satiety and energy expenditure, leading to a reduction in food intake.[4]

Conclusion

The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery. It provides a rational and robust methodology for enhancing the therapeutic properties of peptides by improving their stability, potency, and selectivity. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to design and synthesize the next generation of highly effective and durable peptide-based therapeutics.

Disclaimer: The information provided in this document is for Research Use Only and is not intended for diagnostic or therapeutic purposes. All experimental protocols should be performed by trained personnel in accordance with laboratory safety guidelines.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Structural and Functional Characterization of Novel Melanocortin Agonists Based on the Cyclotide Kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Melanocortin-Induced PKA Activation Inhibits AMPK Activity Via ERK-1/2 and LKB-1 in Hypothalamic GT1-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRP78 acts as a cAMP/PKA signaling modulator through the MC4R pathway in porcine embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and the development of complex organic molecules. Its widespread use is attributed to its stability across a broad range of chemical conditions and its straightforward, selective removal under mild acidic environments. A thorough understanding of the physicochemical properties of Boc-protected amino acids is paramount for their effective application, particularly in solid-phase peptide synthesis (SPPS), where factors like solubility directly impact reaction efficiency and yield. This technical guide provides a comprehensive overview of these critical properties, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Physicochemical Properties

The introduction of the lipophilic Boc group onto the α-amino group of an amino acid significantly alters its physical properties compared to its unprotected form. Generally, Boc-protected amino acids are white, crystalline solids that are stable for extended periods when stored properly.[1]

Solubility

The solubility of Boc-protected amino acids is a critical parameter for their use in both solution-phase and solid-phase synthesis.[2] The bulky and nonpolar Boc group generally imparts good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[2] However, the nature of the amino acid side chain plays a crucial role; large, nonpolar, or bulky side chains can decrease solubility.[2] For particularly challenging sequences or derivatives, solvents like Dimethyl sulfoxide (DMSO) or co-solvent systems may be employed.[2] Gentle warming and sonication can also be used to aid dissolution, though caution must be exercised to avoid thermal degradation.[2]

Table 1: Solubility of Common Boc-Protected Amino Acids

| Boc-Amino Acid | Solvent | Solubility | Notes |

| Boc-Gly-OH | Dichloromethane (DCM) | ~87.6 mg/mL | Calculated from 1 mmole in 2 mL.[3] |

| Boc-Val-OH | N,N-Dimethylformamide (DMF) | ~108.6 mg/mL | "Clearly soluble" reported as 1 mmole in 2 mL.[2] |

| Boc-L-Proline | Dichloromethane (DCM) | 719.8 g/kg (at 298.15 K) | Extensive solubility data available in various solvents.[4] |

| Boc-L-Proline | N,N-Dimethylformamide (DMF) | "Clearly soluble" | Reported as 1 mmol in 2 ml.[5] |

| Boc-L-Alanine | Dichloromethane (DCM) | Soluble | [6] |

| Boc-L-Leucine | Methanol | Soluble | [7] |

| Boc-L-Leucine | N,N-Dimethylformamide (DMF) | Soluble | [7] |

| Boc-L-Phenylalanine | Methanol | Soluble | [8] |

| Boc-L-Phenylalanine | Dichloromethane (DCM) | Soluble | [9] |

| Boc-L-Serine | Water | Soluble | [8] |

| Boc-L-Serine | Alcohol | Soluble | [8] |

| Boc-L-Threonine | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [1][10] |

| Boc-L-Aspartic acid | Methanol | Soluble | [11] |

| Boc-L-Glutamic acid | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [12] |

| Boc-L-Glutamine | Water | Moderately Soluble | [13] |

| Boc-L-Glutamine | Ethanol, Methanol, DMSO | Soluble | [13] |

| Boc-L-Asparagine | N,N-Dimethylformamide (DMF) | "Clearly soluble" | Reported as 1 mmole in 2 ml.[14] |

| Boc-Met-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [2] |

| Boc-His(Boc)-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [15] |

| Boc-L-Tryptophan | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[16] |

| Boc-Lys(Boc)-OH | Chloroform, Ether, Ethyl Acetate, Methanol | Soluble | [17] |

Note: Solubility is temperature-dependent. The data presented is generally for ambient room temperature. "Soluble" indicates qualitative information where precise quantitative data was not available.

Melting Point

The melting point of a Boc-protected amino acid is a key indicator of its purity. These compounds are typically crystalline solids with well-defined melting points.[18] Significant deviation from the expected melting point range can suggest the presence of impurities. It is important to note that many amino acids and their derivatives may decompose at or near their melting points.[19]

Table 2: Melting Points of Common Boc-Protected L-Amino Acids

| Boc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Ala-OH | 189.21 | 78 - 82 |

| Boc-Asn-OH | 232.23 | 174 - 176 |

| Boc-Asp(OtBu)-OH | 289.33 | 103 - 106 |

| Boc-Gln-OH | 246.26 | 114 - 118 |

| Boc-Glu(OtBu)-OH | 303.35 | 109 - 112 |

| Boc-Gly-OH | 175.18 | 86 - 90 |

| Boc-Ile-OH | 231.29 | 67 - 71 |

| Boc-Leu-OH | 231.29 | 83 - 86 |

| Boc-Lys(Boc)-OH | 346.42 | 100 - 104 |

| Boc-Met-OH | 249.33 | 47 - 50 |

| Boc-Phe-OH | 265.31 | 86 - 88 |

| Boc-Pro-OH | 215.25 | 133 - 135 |

| Boc-Ser-OH | 205.21 | 90 - 94 |

| Boc-Thr-OH | 219.24 | 80 - 82 |

| Boc-Trp-OH | 304.34 | 137 - 138 (dec.) |

| Boc-Val-OH | 217.26 | 77 - 80 |

Data compiled from various chemical suppliers and literature.[9][19][20][21][22] Ranges may vary slightly between suppliers.

Optical Rotation

Optical rotation is a crucial property for ensuring the stereochemical integrity of amino acids throughout the synthesis process.[23] Chiral molecules, such as the L- and D-amino acids, rotate the plane of polarized light.[23] The specific rotation, [α], is a standardized measure of this rotation and is used to confirm the enantiomeric purity of the Boc-protected amino acid. The value depends on the concentration, solvent, temperature, and the wavelength of light used.[9]

Table 3: Specific Optical Rotation ([α]D) of Common Boc-Protected L-Amino Acids

| Boc-Amino Acid | Specific Optical Rotation [α]D (20-25°C) | Conditions (c=concentration, solvent) |

| Boc-Ala-OH | -24° | c=1, EtOH |

| Boc-Arg(Pbf)-OH | -5° | c=1, DMF |

| Boc-Asn-OH | +7° | c=1, DMF |

| Boc-Asp(OtBu)-OH | -25° | c=1, AcOH |

| Boc-Cys(Trt)-OH | +27° | c=1, DMF |

| Boc-Gln-OH | -20° | c=1, EtOH |

| Boc-Glu(OtBu)-OH | -28° | c=1, AcOH |

| Boc-His(Trt)-OH | +15° | c=1, MeOH |

| Boc-Ile-OH | -6° | c=1, AcOH |

| Boc-Leu-OH | -24° | c=1, AcOH |

| Boc-Lys(Boc)-OH | -13° | c=1, AcOH |

| Boc-Met-OH | -20° | c=1, MeOH |

| Boc-Phe-OH | +25° | c=1, AcOH |

| Boc-Pro-OH | -60° | c=2, AcOH |

| Boc-Ser-OH | +4.5° | c=2, AcOH |

| Boc-Thr-OH | -9° | c=2, AcOH |

| Boc-Trp-OH | -23° | c=1, AcOH |

| Boc-Val-OH | -6° | c=1, AcOH |

Data compiled from various chemical suppliers and literature.[24] Values are approximate and can vary slightly.

Chemical Stability and Deprotection

The utility of the Boc group is defined by its stability profile. It is robust under basic and nucleophilic conditions, which allows for the use of orthogonal protecting groups like Fmoc (which is base-labile) in complex synthetic strategies.[25]

The primary characteristic of the Boc group is its lability under acidic conditions.[25] The most common reagent for its removal (deprotection) is Trifluoroacetic acid (TFA), often used as a 25-50% solution in a solvent like DCM.[26]

The deprotection mechanism proceeds via a three-step, acid-catalyzed elimination process:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[16]

-

Carbocation Formation: This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[16]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then present as its TFA salt.[16]

References

- 1. peptide.com [peptide.com]

- 2. BOC-MET(O)-OH | 34805-21-5 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2488-15-5|Boc-Met-OH|BLD Pharm [bldpharm.com]

- 5. N-Boc-1-Boc-L-tryptophan, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 9. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemimpex.com [chemimpex.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 22. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]

- 25. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 26. peptide.com [peptide.com]

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid safety data sheet

An In-depth Technical Guide to the Safety Data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid

This technical guide provides a comprehensive overview of the safety data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a compound commonly used in pharmaceutical research and drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to inform researchers, scientists, and drug development professionals on the potential hazards, handling, and emergency procedures associated with this substance.

Chemical Identification and Physical Properties

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-(R)-cyclopentylglycine, is a non-proteinogenic amino acid derivative. Its chemical structure and key identifying information are presented below.

| Identifier | Value |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylethanoic acid |

| CAS Number | 156881-63-9[1][2] |

| Molecular Formula | C12H21NO4[1][3] |

| Molecular Weight | 243.30 g/mol [1][3] |

| Appearance | Solid[4] |

| Purity | Typically >97%[1][5] |

| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg[4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][6] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[3][6] |

GHS Label Elements

| Element | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Precautionary Statements | A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in the safety data sheets[3][4][6]. |

The logical relationship between the chemical and its primary hazards is illustrated in the following diagram.

Caption: Primary Hazard Identification.

Experimental Protocols

The safety data presented in this guide are based on information from supplier Safety Data Sheets. These documents do not typically provide detailed experimental protocols for the toxicological and physical-chemical property testing. The hazard classifications are often based on data from similar compounds, computational models (QSAR), or standardized tests (e.g., OECD guidelines) conducted by the manufacturer. For detailed methodologies, direct inquiry with the chemical supplier is recommended.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles[4][6]. |

| Skin Protection | Wear impervious clothing, such as a lab coat, and chemical-resistant gloves[4][6]. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator[4][6]. |

The workflow for selecting appropriate Personal Protective Equipment (PPE) based on the identified hazards is outlined below.

Caption: PPE Selection Workflow.

Storage Conditions

The recommended storage conditions for this compound are as follows:

-

Recommended storage temperatures may vary, with some suppliers suggesting 4°C while others indicate room temperature is acceptable[1][2].

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents[9].

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx)[9].

Toxicological and Ecological Information

Toxicological Data

No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are readily available in the reviewed safety data sheets. The hazard classifications are based on irritant properties. The compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[4].

Ecological Data

There is no available data on the ecotoxicological effects of this compound[4].

First-Aid and Accidental Release Measures

First-Aid Procedures

The following diagram outlines the recommended first-aid measures in case of exposure.

Caption: First-Aid Measures Flowchart.

Accidental Release Measures

In the event of a spill, personnel should wear appropriate personal protective equipment. The spilled solid should be swept up, avoiding dust generation, and placed in a sealed container for disposal. The area should then be cleaned with a suitable solvent and washed down with water[4][7][8].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

-

Specific Hazards from Combustion: Emits toxic fumes, including carbon and nitrogen oxides, under fire conditions[9].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Transport and Disposal

-

Transport: This substance is not regulated as a hazardous material for transportation by DOT (US), IATA, or IMDG.

-

Disposal: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the supplier. Always consult the most current SDS before handling any chemical.

References

- 1. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]

- 3. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential practices for the storage and handling of tert-butyloxycarbonyl (Boc)-protected amino acids. Adherence to these guidelines is critical for maintaining the chemical integrity, purity, and reactivity of these vital reagents, ensuring the success and reproducibility of peptide synthesis and other applications in drug development and scientific research.

Introduction to Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a wide range of conditions and its facile removal under mild acidic conditions. This orthogonality to other protecting groups allows for the selective deprotection and sequential elongation of peptide chains.[1] However, the very lability that makes the Boc group so useful also renders it susceptible to degradation if not stored and handled correctly.

Physicochemical Properties and Stability

Boc-protected amino acids are generally white, crystalline solids that are stable for extended periods when stored properly. Their solubility varies depending on the amino acid side chain, but they are typically soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

The primary chemical vulnerability of the Boc group is its susceptibility to acid-catalyzed hydrolysis.[2] This reaction cleaves the carbamate bond, releasing the free amine, carbon dioxide, and isobutene. The rate of this degradation is influenced by several factors, including temperature, moisture, and the presence of acidic contaminants. Conversely, the Boc group is highly stable under basic and nucleophilic conditions.[3]

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and thermal degradation. While many Boc-amino acids are stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended.

-

Moisture: The presence of water can lead to the slow hydrolysis of the Boc group, especially in the presence of any acidic impurities. It is crucial to protect these compounds from atmospheric moisture.[2]

-

Light: While not as significant as temperature and moisture for most Boc-amino acids, prolonged exposure to UV light can potentially lead to the degradation of those with photosensitive side chains, such as tryptophan.

-

pH: The Boc group is labile in acidic conditions (pH < 4) and stable in neutral to basic conditions.

Quantitative Stability Data

| Parameter | Condition | General Stability | Amino Acids Requiring Special Attention | Rationale |

| Temperature | -20°C (Long-term) | Excellent | All | Minimizes all degradation pathways. |

| 2-8°C (Short to Medium-term) | Good | Boc-Gln, Boc-Asn | Reduced risk of side-chain degradation (e.g., cyclization). | |

| Room Temperature (Short-term) | Fair to Good | Boc-Gln, Boc-Asn, Boc-His(Boc) | Increased potential for slow hydrolysis and side-chain reactions. | |

| > 30°C | Poor | All | Significant acceleration of degradation. | |

| Humidity | < 30% RH | Good | All | Minimizes hydrolytic cleavage of the Boc group. |

| > 60% RH | Poor | All | Increased rate of hydrolysis, especially if acidic impurities are present. | |

| Light | Dark Storage | Excellent | Boc-Trp, Boc-Tyr, Boc-Phe | Prevents potential photodegradation of aromatic side chains. |

| Ambient Light | Good | Boc-Trp, Boc-Tyr, Boc-Phe | Aromatic side chains may be susceptible to long-term light exposure. | |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Excellent | Boc-Cys, Boc-Met | Prevents oxidation of sulfur-containing side chains. |

| Air | Good | Boc-Cys, Boc-Met | Risk of oxidation over extended periods. |

Recommended Storage and Handling Procedures

To ensure the long-term viability of Boc-protected amino acids, the following storage and handling protocols are strongly recommended.

Long-Term Storage

For optimal stability, Boc-protected amino acids should be stored at -20°C in a desiccated, dark environment.[4] The containers should be tightly sealed and, for particularly sensitive amino acids, flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.[2]

Short-Term Storage

For routine use, storage at 2-8°C in a desiccator is acceptable for most Boc-amino acids.

Handling

-

Equilibration: Before opening, always allow the container of the Boc-protected amino acid to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.[2]

-

Inert Atmosphere: When possible, handle the compounds in a glove box or under a stream of inert gas.

-

Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.

-

Cleanliness: Use clean, dry spatulas and weighing equipment to avoid cross-contamination.

-

No Returning: Never return unused material to the original container.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected amino acids.

Protocol for Boc-Protection of an Amino Acid

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add TEA (1.5 eq) or NaOH (2.0 eq) and stir until the amino acid is fully dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add (Boc)₂O (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected amino acid.

Protocol for Boc-Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[5]

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[6]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[6]

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2x for 2 minutes each).

-

Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.

Protocol for Amino Acid Coupling using HBTU

This protocol describes the coupling of a Boc-protected amino acid to a deprotected peptide-resin using HBTU as the activating agent.

Materials:

-

Deprotected peptide-resin

-

Boc-protected amino acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq) and HBTU (2-4 eq) in DMF.

-

Add DIEA (4-8 eq) to the activation mixture and vortex briefly.[6]

-

Immediately add the activated amino acid solution to the swelled, deprotected peptide-resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitor the reaction for completion using the Kaiser test.

-

Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol for Kaiser Test (to monitor coupling)

The Kaiser test is a colorimetric assay to detect the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.

Materials:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Place a few beads of the washed and dried peptide-resin into a small test tube.

-

Add 2-3 drops of each Reagent A, B, and C.

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Blue beads/solution: Positive result (free amines present, coupling incomplete).

-

Yellow/colorless beads and solution: Negative result (no free amines, coupling complete).

-

Protocol for Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of a Boc-protected amino acid using reverse-phase HPLC.

Materials:

-

Boc-protected amino acid sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the Boc-amino acid at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a wash and re-equilibration.[7]

-

-

Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical pathways described in this guide.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-(R)-cyclopentylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These modifications can confer advantageous properties, such as increased proteolytic stability, enhanced receptor affinity and selectivity, and constrained conformational flexibility. Boc-(R)-cyclopentylglycine (Boc-Cpg-OH) is a sterically hindered, non-natural amino acid analog. The cyclopentyl moiety can mimic the conformational constraints of proline and increase the lipophilicity of the resulting peptide, potentially improving its pharmacokinetic profile.[1]

This document provides detailed application notes and a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Boc-(R)-cyclopentylglycine using the Boc/Bzl protection strategy.

Data Presentation

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Expected Crude Purity (%) | Expected Overall Yield (%) |

| HBTU/DIEA | 5 | 4-6 | ~75-85 | ~60-70 |

| HATU/DIEA | 5 | 2-4 | ~85-95 | ~70-80 |

| DIC/HOBt | 10 | 6-8 | ~70-80 | ~55-65 |

Experimental Protocols

Materials and Reagents

-

Boc-(R)-cyclopentylglycine (Boc-Cpg-OH)

-

Standard Boc-protected amino acids (Boc-AA-OH)

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for Manual Boc-SPPS of a Model Peptide (e.g., Ac-Tyr-Cpg-Phe-NH₂)

This protocol describes the synthesis of a model tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling

-

Place the Rink Amide resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the DCM.

2. First Amino Acid Coupling (Boc-Phe-OH)

-

Boc Deprotection (if necessary for pre-loaded resin): Not applicable for the first coupling to the linker.

-

Activation: In a separate vial, dissolve Boc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

3. Chain Elongation: Incorporation of Boc-(R)-cyclopentylglycine

-

Boc Deprotection:

-